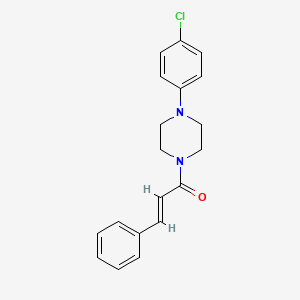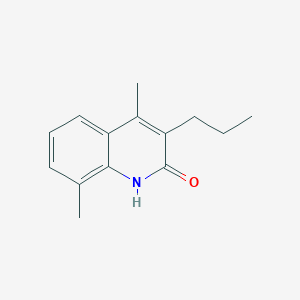![molecular formula C22H23N3O B5653906 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5653906.png)
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is classified as a piperidine derivative and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine involves its binding to the DAT protein. This compound binds to a specific site on the DAT protein, thereby preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of DAT, this compound has also been shown to inhibit the serotonin transporter (SERT) and norepinephrine transporter (NET). This makes this compound a potential tool for the study of other neurotransmitter systems as well. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine in lab experiments is its potency as a DAT inhibitor. This allows for the study of dopamine neurotransmission at lower concentrations than other DAT inhibitors such as cocaine. However, one limitation of using this compound is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for research purposes.
Orientations Futures
There are several future directions for research involving 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine. One potential area of study is its use in the treatment of dopamine-related disorders such as Parkinson's disease. This compound's ability to inhibit DAT could potentially be used to increase dopamine levels in the brain and improve symptoms of the disease. Another area of research could be the study of this compound's effects on other neurotransmitter systems such as serotonin and norepinephrine. Finally, further optimization of the synthesis method for this compound could lead to higher yields and easier access to the compound for research purposes.
In conclusion, this compound is a piperidine derivative that has gained attention in scientific research due to its potential use as a pharmacological tool. Its ability to inhibit DAT makes it a valuable tool in the study of dopamine neurotransmission and related disorders. This compound also has potential applications in the study of other neurotransmitter systems and in the treatment of anxiety and depression. Further research is needed to fully understand the potential uses and limitations of this compound.
Méthodes De Synthèse
The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine involves several steps. First, 1-methyl-1H-pyrazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,3-diphenylpiperidine in the presence of a base such as triethylamine to form this compound. The yield of this reaction is typically around 50-60%.
Applications De Recherche Scientifique
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine has been used in various scientific research studies as a pharmacological tool. One of its main applications is in the study of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and this compound has been shown to be a potent inhibitor of DAT. This makes this compound a valuable tool in the study of dopamine neurotransmission and related disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-24-20(13-15-23-24)21(26)25-16-8-14-22(17-25,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13,15H,8,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSQMZFOLOTKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B5653838.png)

![4-[(4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5653849.png)
![N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5653857.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B5653859.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B5653862.png)
![N~1~-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N~2~-methyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5653866.png)
![1-{4-[4-(4-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5653873.png)

![1-(4-fluorophenyl)-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5653886.png)

![6-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrimidin-4-amine](/img/structure/B5653901.png)
![(4-methoxy-2-methylphenyl)[methyl(2-morpholin-4-ylethyl)amino]acetic acid](/img/structure/B5653912.png)